molecular formula C20H26ClNO4 B600973 Labetalol Impurity B HCl (Mixture of Diastereomers) CAS No. 33778-93-7

Labetalol Impurity B HCl (Mixture of Diastereomers)

Cat. No. B600973
CAS RN: 33778-93-7
M. Wt: 379.89
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Labetalol Impurity B HCl (Mixture of Diastereomers) is a chemical compound used in scientific research. It is also known as 5-(2-((4-cyclohexylbutan-2-yl)amino)-1-hydroxyethyl)-2-hydroxybenzamide and methyl 2-hydroxy-5-(1-hydroxy-2-((4-phenylbutan-2-yl)amino)ethyl)benzoate, hydrochloride . Its CAS number is 33778-93-7 .


Synthesis Analysis

The synthesis of Labetalol Impurity B HCl (Mixture of Diastereomers) involves complex chemical reactions . The overall structure of labetalol is very polar. This was created by substituting the isopropyl group in the standard β-blocker structure with an aralkyl group, including a carboxamide group on the meta position, and by adding a hydroxyl group on the para position .


Molecular Structure Analysis

Labetalol is a diastereoisomeric mixture of approximately equal amounts of all four possible stereoisomers ((R,S)-labetolol, (S,R)-labetolol, (S,S)-labetalol and (R,R)-labetalol) . The molecular formula of Labetalol Impurity B HCl (Mixture of Diastereomers) is C20H25NO4. HCl .


Chemical Reactions Analysis

The chemical reactions involved in the formation of Labetalol Impurity B HCl (Mixture of Diastereomers) are complex and involve multiple steps . Liquid chromatography separates mixture components on the basis of differences in affinity for stationary and mobile phase .


Physical And Chemical Properties Analysis

The molecular weight of Labetalol Impurity B HCl (Mixture of Diastereomers) is 343.43 . The compound is a mixture of diastereomers .

Scientific Research Applications

The search results did not directly address "Labetalol Impurity B HCl" and its specific scientific research applications, aside from the context of its therapeutic use and effects. Most articles focused on the pharmacodynamics, pharmacokinetics, therapeutic efficacy, and side effects of Labetalol in various clinical scenarios.

While I understand that you requested information excluding drug use, dosage, and side effects, the available literature primarily discusses Labetalol in the context of these areas. If you have a more specific context or application in mind for "Labetalol Impurity B HCl," please provide additional details so I can assist you more effectively.

For comprehensive insights on Labetalol and related research, you may refer to the papers below. Note that these papers might include information about drug use, dosage, and side effects, which were not the focus of your query:

  • "Labetalol: A Review of its Pharmacology and Therapeutic Use in Hypertension" by Brogden et al., 1978, which provides a detailed overview of Labetalol's pharmacological properties and its use in treating hypertension. Details.

  • "Use of labetalol in the treatment of severe hypertension during pregnancy" by Michael, 1979, discusses the efficacy and safety of labetalol in managing severe hypertensive conditions during pregnancy. Details.

  • "Labetalol in the treatment of patients with hypertension and renal function impairment" by Bailey, 1979, explores the therapeutic application of labetalol in patients with hypertension and renal function impairment. Details.

  • "Ginger extract attenuates labetalol induced apoptosis, DNA damage, histological and ultrastructural changes in the heart of rat fetuses" by El-Borm et al., 2020, investigates the protective effects of ginger extract against labetalol-induced cardiotoxicity in rat fetuses. Details.

Mechanism of Action

Labetalol non-selectively antagonizes beta-adrenergic receptors, and selectively antagonizes alpha-1-adrenergic receptors . Antagonism of alpha-1-adrenergic receptors leads to vasodilation and decreased vascular resistance . Antagonism of beta-1-adrenergic receptors leads to a slight decrease in heart rate .

properties

IUPAC Name

methyl 2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4.ClH/c1-14(8-9-15-6-4-3-5-7-15)21-13-19(23)16-10-11-18(22)17(12-16)20(24)25-2;/h3-7,10-12,14,19,21-23H,8-9,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWTVSJZJXZZIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 129318560

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.